molecular formula C14H12F3N7 B2542468 3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile CAS No. 2034538-09-3

3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile

Cat. No. B2542468
CAS RN: 2034538-09-3
M. Wt: 335.294
InChI Key: HIXQNFVUXCBCND-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound involves a series of reactions, resulting in a yield of 90%, forming a white powder . The NMR spectrum provides detailed information about the structure of the compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its NMR spectrum . The average mass of the compound is 510.435 Da and the monoisotopic mass is 510.160278 Da .


Chemical Reactions Analysis

This compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, it exhibited significant activity with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .


Physical And Chemical Properties Analysis

The physical properties of this compound include a melting point of 85–87°C . The chemical properties can be analyzed using its 1H and 13C NMR spectra .

Mechanism of Action

The mechanism of action of this compound is related to its anti-tubercular activity. It has been found to inhibit the growth of Mycobacterium tuberculosis H37Ra .

Future Directions

The future directions for this compound could involve further development and testing of its anti-tubercular activity. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N7/c15-14(16,17)11-7-12(22-9-21-11)23-3-5-24(6-4-23)13-10(8-18)19-1-2-20-13/h1-2,7,9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXQNFVUXCBCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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